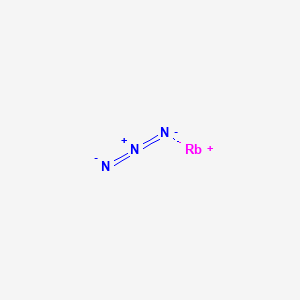

Oxido nitrite

Übersicht

Beschreibung

Nitrite (NO₂⁻) is a polyatomic ion consisting of one nitrogen atom and two oxygen atoms, with a formal charge of -1. It exists in a resonance-stabilized structure, allowing delocalization of the negative charge between the oxygen atoms . Nitrite's nitrogen atom has an oxidation state of +3, positioning it intermediately in the nitrogen redox spectrum between nitric oxide (+2) and nitrate (+5) .

Chemical Properties and Reactivity: Nitrite acts as a versatile ligand in coordination chemistry, forming complexes with transition metals (e.g., sodium nitrite, NaNO₂). It participates in redox reactions, serving as both an oxidizing and reducing agent depending on the environment. For instance, in acidic conditions, nitrite can disproportionate into nitric oxide (NO) and nitrate (NO₃⁻) .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Nitrite plays a crucial role in cardiovascular health and therapeutic interventions.

Vasodilation and Cardiovascular Health

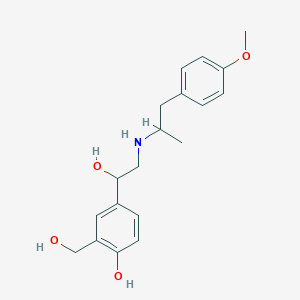

- Nitrite is known to convert to nitric oxide (NO) in the body, promoting vasodilation and improving blood flow. Clinical studies have shown that nitrite can enhance endothelial function and mitochondrial efficiency, making it a candidate for treating conditions such as hypertension and myocardial infarction .

- A study highlighted that dietary nitrates and nitrites could potentially lower blood pressure and improve exercise performance by enhancing NO bioavailability .

Therapeutic Potential in Disease Management

- Research indicates that nitrite may have protective effects against ischemic injury during heart attacks. In animal models, nitrite administration has been associated with reduced myocardial damage .

- Ongoing clinical trials are evaluating the efficacy of nitrite in treating pulmonary hypertension and peripheral artery disease, showcasing its potential in various cardiovascular disorders .

Food Preservation

Nitrite is widely used as a food additive, particularly in cured meats.

Preservation and Safety

- Nitrite inhibits the growth of Clostridium botulinum, a bacterium responsible for botulism. It also contributes to the characteristic color and flavor of cured meats .

- The antioxidant properties of nitrite help prevent rancidity and spoilage in food products, extending their shelf life .

Regulatory Aspects

- The use of nitrite in food is regulated due to concerns about potential health risks associated with nitrosamine formation during cooking. Regulatory bodies set limits on the allowable concentrations of nitrites in food products to mitigate these risks .

Environmental Applications

In environmental science, nitrite is significant in wastewater treatment and bioremediation.

Wastewater Treatment

- Nitrite oxidizing bacteria (NOB) are essential in the nitrogen cycle, converting ammonia to nitrate. Enhanced understanding of these bacteria's metabolic pathways can lead to improved nitrification processes in wastewater treatment facilities .

- Recent studies have identified new nitrite-oxidizing bacteria that can thrive under varying conditions, suggesting potential for more efficient wastewater treatment systems .

Biotechnological Innovations

- Advances in molecular biology have enabled the directed evolution of nitrite oxidoreductases for industrial applications. These enzymes can be utilized in bioreactors to enhance nitrogen removal from wastewater, contributing to sustainable practices .

Case Study: Cardiovascular Benefits of Nitrites

| Study | Findings |

|---|---|

| Wylie et al. (2020) | Demonstrated that dietary nitrate supplementation improved exercise tolerance in patients with heart failure. |

| McMahon et al. (2019) | Found that acute nitrite administration reduced myocardial infarct size in animal models. |

Case Study: Nitrite in Food Preservation

| Product | Nitrite Concentration | Effect |

|---|---|---|

| Cured Sausages | 150 ppm | Inhibited growth of Listeria monocytogenes and improved shelf life. |

| Bacon | 120 ppm | Maintained color stability and flavor enhancement while preventing spoilage. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying oxido nitrite in environmental samples?

To detect this compound, combine extraction techniques (e.g., 2 M KCl for soil) with analytical methods like ion chromatography (IC/CD) for direct measurement or UV-Vis spectroscopy after diazotization . For quantification, ensure calibration against certified reference materials and account for matrix effects using recovery tests (e.g., 83–113% for nitrate-N in water) .

Q. How can experimental designs optimize nitrite-oxidizing bacterial (NOB) activity in culture media?

Use statistical approaches like Plackett-Burman design to screen critical variables (e.g., NaHCO₃, NaNO₂) and Box-Behnken response surface methodology to refine concentrations. Optimal conditions may include 2.36 g·L⁻¹ NaNO₂ and 0.37 g·L⁻¹ Na₂CO₃, achieving maximal nitrite oxidation rates .

Q. What role do nitrite-oxidizing bacteria (NOB) play in nitrogen cycling beyond nitrite oxidation?

NOB contribute to environmental adaptation through metabolic versatility, such as mixotrophy and biofilm formation. Recent studies suggest their involvement in partial denitrification and interactions with ammonia-oxidizing microbes, challenging traditional nitrogen cycle models .

Q. How does pH influence peroxynitrite stability and reactivity in aqueous systems?

Peroxynitrite (ONOO⁻) stability decreases under acidic conditions (pH < 7.4), with a half-life of ~1 s at pH 7.4 and 25°C. Carbonate buffers (10–25 mM) accelerate decay (t₁/₂ = 0.2–0.5 s) by forming reactive CO₃•⁻ radicals, altering oxidation pathways .

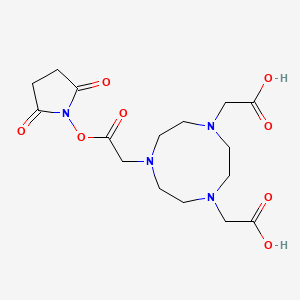

Q. What are the best practices for synthesizing peroxynitrite in laboratory settings?

Use quenched-flow or stopped-flow techniques by mixing acidified H₂O₂ with NaNO₂ under alkaline conditions (pH ≥ 12). Purify via freeze-thaw cycles and quantify using UV absorbance at 302 nm (ε = 1670 M⁻¹·cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on peroxynitrite reaction kinetics be reconciled across studies?

Discrepancies arise from variable CO₂ levels, transition metal contamination, and buffer systems. Standardize experimental conditions (e.g., 100 µM DTPA to chelate metals) and use kinetic modeling to account for competing pathways (e.g., direct vs. radical-mediated oxidation) .

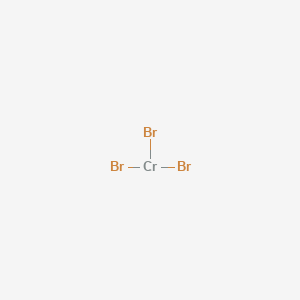

Q. What mechanistic insights explain the reactivity of metal-oxido complexes in C–H bond activation?

Reactivity depends on H-bonding networks and electronic coupling between metal-oxido units and substrates. For example, MnIII–OH complexes exhibit reduced activity due to protonation decoupling electron transfer, whereas Mn–oxido species enable concerted proton-electron transfer .

Q. How do co-existing ions modulate peroxynitrite-induced oxidative damage in biological systems?

Bicarbonate (HCO₃⁻) redirects peroxynitrite toward CO₃•⁻ formation, increasing nitration of tyrosine residues. In contrast, thiols (e.g., glutathione) scavenge radicals but may form toxic sulfonic acids. Quantify pathway dominance using competition kinetics and HPLC-based product analysis .

Q. What statistical methods are robust for analyzing time-dependent nitrite fluctuations in long-term studies?

Apply one-way ANOVA with Bonferroni correction for multiple comparisons (e.g., nitrite decay during blood storage). Use nonlinear regression to model first-order decay kinetics and GraphPad Prism for visualization .

Q. How can researchers differentiate abiotic vs. microbial nitrite oxidation in environmental samples?

Combine ¹⁵N isotopic labeling with specific inhibitors (e.g., chlorate for NOB). Abiotic processes show pH-dependent autoxidation (e.g., 2 NO₂⁻ + O₂ → 2 NO₃⁻), while microbial activity correlates with gene markers (e.g., nxrA) and metabolic activity assays .

Q. Methodological Notes

- Data Presentation : Avoid redundant figures; use tables for kinetic constants (e.g., k₁, k₂) and statistical summaries .

- Reproducibility : Document experimental parameters (e.g., buffer composition, temperature) as per IUPAC guidelines .

- Advanced Tools : For crystallography, refine structures using SHELXL, validated for high-resolution data and twinning .

Vergleich Mit ähnlichen Verbindungen

Nitrite is part of a broader family of nitrogen-oxygen compounds with distinct chemical behaviors and applications. Below is a comparative analysis:

Nitrite vs. Nitrate (NO₃⁻)

| Property | Nitrite (NO₂⁻) | Nitrate (NO₃⁻) |

|---|---|---|

| Oxidation State | +3 | +5 |

| Structure | Bent geometry (O-N-O) | Trigonal planar geometry (O-N-O) |

| Reactivity | Redox-active; forms NO in acidic conditions | Less redox-active; stable in aerobic environments |

| Biological Role | Antibacterial agent; NO precursor | Fertilizer component; electron acceptor in anaerobic respiration |

| Toxicity | Toxic at high doses (methemoglobinemia) | Generally low toxicity; linked to eutrophication |

Key Findings :

- Nitrate’s higher oxidation state makes it less reactive than nitrite but critical in agriculture and microbial respiration .

- In mammals, nitrate is reduced to nitrite via the nitrate-nitrite-NO pathway, highlighting their metabolic interplay .

Nitrite vs. Nitric Oxide (NO)

| Property | Nitrite (NO₂⁻) | Nitric Oxide (NO) |

|---|---|---|

| Oxidation State | +3 | +2 |

| State | Anion | Neutral gas |

| Function | NO precursor; preservative | Signaling molecule (vasodilation, immune response) |

| Stability | Stable in alkaline conditions | Short-lived (seconds); reacts with O₂ and superoxide |

Key Findings :

- Nitrite’s conversion to NO under hypoxia or acidosis enables its therapeutic use in cardiovascular diseases .

- NO’s rapid degradation necessitates endogenous synthesis from arginine or nitrite .

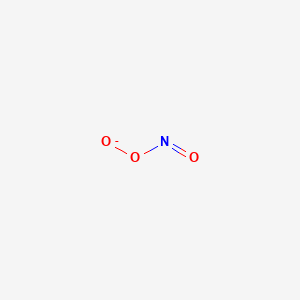

Nitrite vs. Peroxynitrite (ONOO⁻)

| Property | Nitrite (NO₂⁻) | Peroxynitrite (ONOO⁻) |

|---|---|---|

| Formation | Direct dietary intake or nitrate reduction | Reaction of NO with superoxide (O₂⁻) |

| Reactivity | Moderate oxidizer | Potent oxidizer; damages lipids, proteins, DNA |

| Biological Impact | Antimicrobial; cytoprotective at low doses | Pathological; linked to oxidative stress and neurodegeneration |

Key Findings :

- Peroxynitrite’s short half-life (~1 sec at pH 7.4) and rapid reaction with CO₂ limit its detection but amplify its oxidative damage .

- Nitrite’s antioxidant role can mitigate peroxynitrite-induced damage by scavenging reactive species .

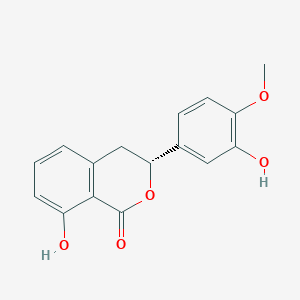

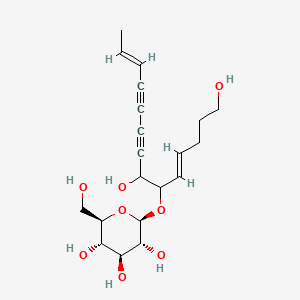

Nitrite vs. Allylic Nitro Compounds

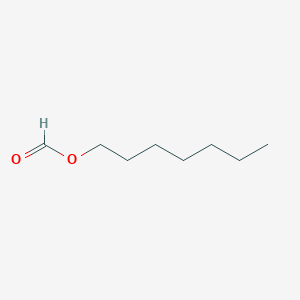

Allylic nitro compounds (e.g., compound 7 in ) release nitrite via nucleophilic attack, mimicking inorganic nitrite’s behavior:

Data Tables

Table 1: Comparative Analysis of Nitrogen-Oxygen Compounds

Vorbereitungsmethoden

Synthesis via Superoxide and Nitric Oxide Reaction

The reaction between superoxide (O₂⁻) and nitric oxide (NO) represents a foundational method for peroxynitrite generation, particularly relevant in biological systems. This pathway is governed by the diffusion-controlled reaction:

Reaction Conditions and Mechanistic Considerations

Superoxide is typically generated enzymatically using xanthine oxidase (XO) or via chemical methods such as potassium superoxide dissolution. Nitric oxide may be introduced through donor compounds like sodium nitroprusside or gaseous NO infusion. Key parameters include:

-

pH : Optimal between 7.4–8.0 to stabilize superoxide and minimize protonation to peroxynitrous acid (ONOOH) .

-

Temperature : Maintained at 25°C to prevent thermal decomposition of intermediates.

-

Oxygen tension : Strictly controlled to avoid competing reactions with molecular oxygen.

Challenges and Mitigation Strategies

This method faces limitations in yield due to the short half-life of superoxide (~1 ms under physiological conditions). To enhance efficiency, studies recommend chelating agents (e.g., diethylenetriaminepentaacetic acid) to sequester metal ions that catalyze superoxide dismutation .

Hydrogen Peroxide and Nitrite Acidic Reaction

A widely adopted laboratory synthesis involves the acid-catalyzed reaction between hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻):

2\text{O}2 + \text{NO}2^- \rightarrow \text{ONOO}^- + \text{H}2\text{O} \quad \text{}

Protocol Optimization

Source details a scalable method yielding 180 mM peroxynitrite:

-

Reactants : Equimolar H₂O₂ (30%) and NaNO₂ (1 M) in acidic buffer (pH 1.5–2.5).

-

Apparatus : Syringe pump for controlled addition of H₂O₂ into nitrite solution under continuous cooling (4°C).

-

Purification : Manganese dioxide (MnO₂) filtration to remove residual H₂O₂, followed by freeze-thaw cycles to eliminate NaCl/NaOH contaminants .

Table 1: Reaction Parameters for H₂O₂/NO₂⁻ Synthesis

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| pH | 1.5–2.5 | Maximizes nitrite protonation |

| Temperature | 0–4°C | Minimizes ONOO⁻ decomposition |

| Mixing rate | 5 mL/min | Prevents local overheating |

| MnO₂ contact time | 10–15 min | Ensures H₂O₂ removal |

Isotopic Labeling and Scalability

This method supports isotopic labeling (e.g., ¹⁵N-nitrite) for tracer studies. Scaling to 500 mL batches is feasible with proportional adjustment of reactant volumes and cooling capacity .

Analytical Validation of Peroxynitrite

Spectrophotometric Detection

Peroxynitrite exhibits a characteristic absorbance peak at 302 nm (ε = 1670 M⁻¹ cm⁻¹ at pH 12), enabling quantification via UV-Vis spectroscopy .

Fluorometric Assays

The OxiSelect™ In Vitro Nitric Oxide Assay Kit (Source ) employs a nitrite-to-nitrate conversion followed by fluorescent detection (Ex/Em = 360/450 nm). This method achieves sensitivity down to 1 μM nitrite, critical for assessing synthesis purity .

Industrial-Scale Production: Insights from Patent Literature

While Source focuses on alkyl nitrites, its reactor design (e.g., continuous-flow systems with gas-liquid interfaces) offers transferable principles for peroxynitrite synthesis. Key adaptations include:

Eigenschaften

CAS-Nummer |

19059-14-4 |

|---|---|

Molekularformel |

NO3- |

Molekulargewicht |

62.005 g/mol |

IUPAC-Name |

oxido nitrite |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H/p-1 |

InChI-Schlüssel |

CMFNMSMUKZHDEY-UHFFFAOYSA-M |

SMILES |

N(=O)O[O-] |

Kanonische SMILES |

N(=O)O[O-] |

Key on ui other cas no. |

19059-14-4 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.